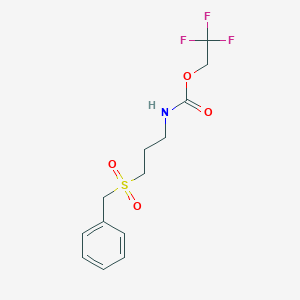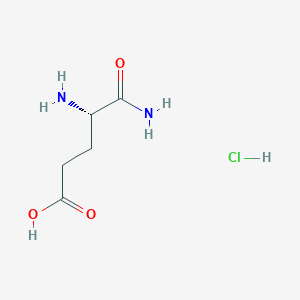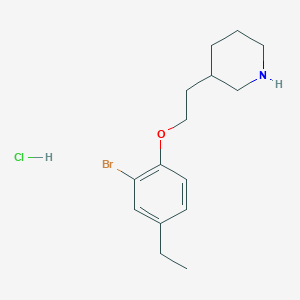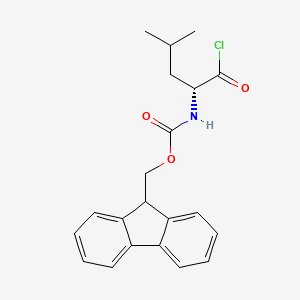
4-Fluoro-L-phenylalanine methyl ester, HCl
Vue d'ensemble
Description
4-Fluoro-L-phenylalanine methyl ester, HCl is a chemical compound with the CAS Number: 64231-55-6 . Its molecular weight is 233.67 and its IUPAC name is methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.67 .Applications De Recherche Scientifique
Enzyme Inhibition Studies
4-Fluoro-L-phenylalanine methyl ester, HCl: is utilized in enzyme inhibition studies due to its structural similarity to phenylalanine. Researchers use it to investigate the binding and inhibition mechanisms of enzymes that normally utilize phenylalanine as a substrate. This can lead to the development of new therapeutic agents targeting diseases where such enzymes play a critical role .
Protein Stability Enhancement
The incorporation of fluorinated amino acids like 4-Fluoro-L-phenylalanine into proteins can significantly enhance their catabolic stability. This is particularly beneficial in the development of therapeutic proteins and peptide-based vaccines, where increased stability can improve efficacy and shelf-life .
Positron Emission Tomography (PET) Imaging
Fluorinated phenylalanines are valuable in PET imaging for tumor ecosystems4-Fluoro-L-phenylalanine methyl ester, HCl can be used as a tracer due to its fluorine content, providing insights into the metabolic activity within tumors .
Drug Development
The introduction of fluorine atoms into pharmaceutical compounds can improve their biophysical and chemical properties4-Fluoro-L-phenylalanine methyl ester, HCl serves as a building block in the synthesis of fluorinated drugs, enhancing properties like membrane permeability, stability, and bioavailability .
Peptide Synthesis
This compound is used in the synthesis of peptides, where the introduction of fluorine can alter peptide structure, stability, and function. It allows researchers to study the effects of fluorination on peptide behavior and interactions .
Protein Folding and Conformation Studies
The unique properties of fluorinated amino acids enable scientists to explore protein folding and conformation. By substituting natural amino acids with 4-Fluoro-L-phenylalanine methyl ester, HCl , researchers can observe changes in protein structure and stability .
Therapeutic Protein Engineering
Engineering therapeutic proteins with fluorinated amino acids like 4-Fluoro-L-phenylalanine can lead to improved therapeutic properties, such as increased resistance to proteolytic degradation and enhanced binding affinity to targets .
Study of Protein-Protein Interactions
The fluorine atom’s small size and high electronegativity make 4-Fluoro-L-phenylalanine methyl ester, HCl an interesting tool for studying protein-protein interactions. Its incorporation into proteins can affect how they interact with each other, providing valuable insights into complex biological processes .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHCZJLZDLUAW-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-L-phenylalanine methyl ester, HCl | |
CAS RN |
64231-55-6 | |
| Record name | L-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64231-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








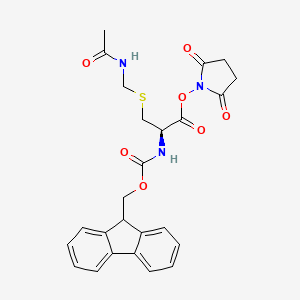
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

